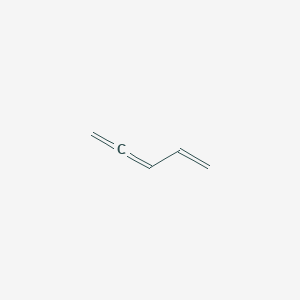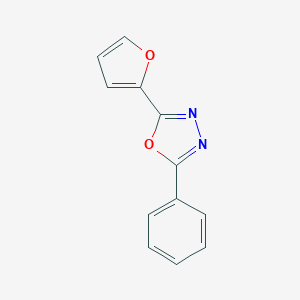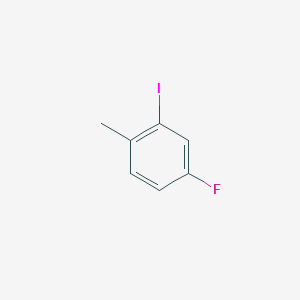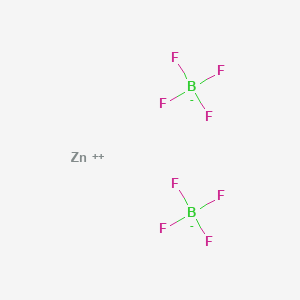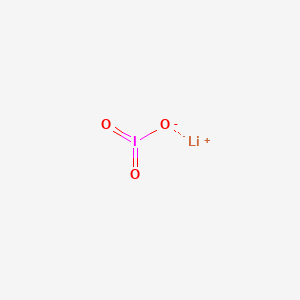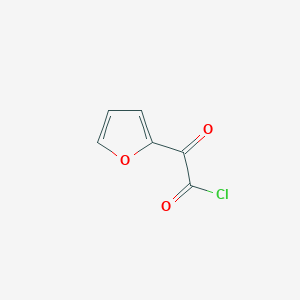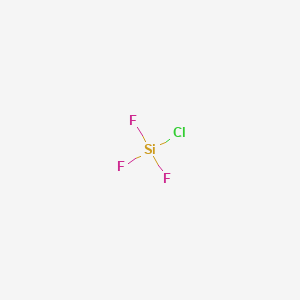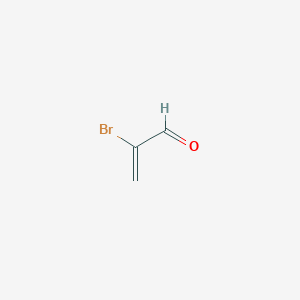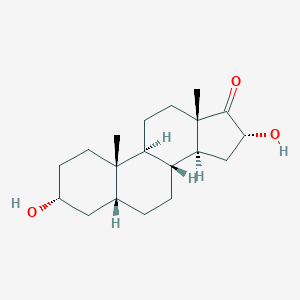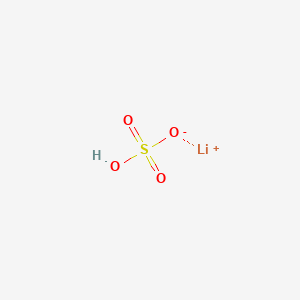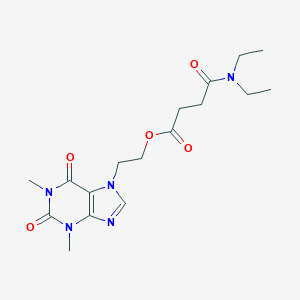![molecular formula C16H20N2O3S2 B081119 3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- CAS No. 13581-52-7](/img/structure/B81119.png)
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-, commonly known as BTE, is an organic compound that has been extensively studied for its potential applications in scientific research. BTE is a heterocyclic compound that contains both a benzothiazole and an imine functional group, which makes it a versatile molecule with a wide range of potential applications.
Mécanisme D'action
The mechanism of action of BTE is not well understood, but it is believed to involve the formation of a coordination complex between BTE and metal ions. This complex may then undergo a photochemical reaction that results in the emission of fluorescence.
Effets Biochimiques Et Physiologiques
BTE has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of BTE on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTE is its high selectivity for copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples. However, BTE has some limitations, including its low solubility in water and its sensitivity to pH changes.
Orientations Futures
There are several potential future directions for research on BTE. One area of interest is the development of new fluorescent probes based on the structure of BTE. Another area of research is the use of BTE as a tool for the detection of other metal ions, such as zinc and mercury. Additionally, further research is needed to fully understand the mechanism of action of BTE and its potential effects on biological systems.
Méthodes De Synthèse
The synthesis of BTE involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethylene oxide to form 2-(2-hydroxyethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-(chloroacetyl)ethylthio)aniline, which is further reacted with sodium azide to form the azido derivative. Finally, reduction of the azide with hydrogen gas over palladium on carbon catalyst produces BTE.
Applications De Recherche Scientifique
BTE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BTE as a fluorescent probe for the detection of metal ions. BTE has been shown to selectively bind to copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples.
Propriétés
Numéro CAS |
13581-52-7 |
|---|---|
Nom du produit |
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- |
Formule moléculaire |
C16H20N2O3S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3 |
Clé InChI |
JOBSHVWSLVXORP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
Autres numéros CAS |
13581-52-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
